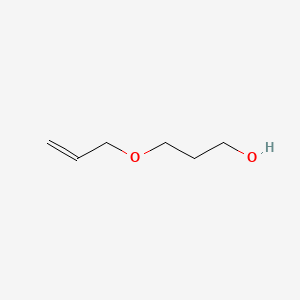

Allyloxy propanol

Description

The exact mass of the compound Allyloxy propanol is 116.083729621 g/mol and the complexity rating of the compound is 52.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Allyloxy propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyloxy propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-5-8-6-3-4-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWOSPUWOVJQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864178 | |

| Record name | 3-[(Prop-2-en-1-yl)oxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6180-67-2, 9042-19-7 | |

| Record name | 3-(2-Propen-1-yloxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6180-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-2-propen-1-yl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-2-propen-1-yl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(prop-2-en-1-yloxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Proposed Synthetic Approach for Allyloxy Propanol from Allyl Alcohol and Propylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for the production of allyloxy propanol, a valuable chemical intermediate, from the reaction of allyl alcohol and propylene glycol. Due to a lack of specific literature detailing this exact transformation, this document provides a comprehensive, proposed methodology based on established principles of acid-catalyzed etherification. It includes a detailed experimental protocol, a summary of key reaction parameters, and a visual representation of the chemical transformation. This guide is intended to serve as a foundational resource for researchers seeking to develop and optimize this synthesis.

Introduction

Proposed Reaction Pathway and Mechanism

The synthesis of allyloxy propanol from allyl alcohol and propylene glycol is proposed to proceed via an acid-catalyzed dehydration mechanism. In this reaction, a proton from the acid catalyst protonates the hydroxyl group of one of the alcohols, forming a good leaving group (water). The other alcohol molecule then acts as a nucleophile, attacking the resulting carbocation and forming the ether linkage after deprotonation.

It is important to note that this reaction can lead to a mixture of products, including the desired mono-allyloxy propanol, as well as di-allyl ether and di-propylene glycol ether as byproducts.[1] Careful control of reaction conditions, particularly the molar ratio of the reactants, is crucial to favor the formation of the desired product.

A logical diagram of the proposed reaction is presented below:

Caption: Proposed reaction workflow for the synthesis of allyloxy propanol.

Proposed Experimental Protocol

The following is a hypothetical experimental protocol for the synthesis of allyloxy propanol, based on general acid-catalyzed etherification procedures.

Materials:

-

Allyl alcohol

-

Propylene glycol

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distillation apparatus

-

Reaction flask with a reflux condenser and a Dean-Stark trap

-

Separatory funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add propylene glycol and allyl alcohol. A molar excess of propylene glycol is recommended to favor the formation of the mono-ether.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the products. Monitor the progress of the reaction by observing the amount of water collected and, if possible, by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the excess acid by washing the reaction mixture with a 5% sodium bicarbonate solution in a separatory funnel.

-

Extraction: Separate the organic layer.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent. The crude product can then be purified by fractional distillation under reduced pressure to isolate the allyloxy propanol.

Key Reaction Parameters

The following table summarizes the key proposed parameters for the synthesis. These parameters should be considered as a starting point for optimization studies.

| Parameter | Proposed Value/Condition | Rationale |

| Molar Ratio (Propylene Glycol : Allyl Alcohol) | 2:1 to 5:1 | An excess of propylene glycol is proposed to minimize the formation of diallyl ether and favor the desired mono-allylation product. |

| Catalyst | Concentrated H₂SO₄ or p-toluenesulfonic acid | Strong acid catalysts are effective for promoting the dehydration reaction in ether synthesis.[1] |

| Catalyst Loading | 0.5 - 2 mol% (relative to allyl alcohol) | A catalytic amount is sufficient to promote the reaction without leading to excessive side reactions or decomposition. |

| Temperature | Reflux temperature of the mixture | Heating is necessary to overcome the activation energy of the reaction and to facilitate the removal of water. |

| Reaction Time | 4 - 24 hours | The reaction time will depend on the temperature, catalyst loading, and the efficiency of water removal. Monitoring is crucial. |

| Pressure | Atmospheric (with Dean-Stark trap) | A Dean-Stark trap is essential for the removal of water, which drives the reaction to completion. |

Safety Considerations

-

Allyl alcohol is toxic and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it to the reaction mixture slowly.

-

The reaction should be conducted behind a safety shield.

Conclusion

This technical guide provides a foundational, albeit proposed, framework for the synthesis of allyloxy propanol from allyl alcohol and propylene glycol. The presented protocol and reaction parameters are based on established principles of etherification and serve as a starting point for further research and development. Experimental validation and optimization are necessary to determine the optimal conditions for achieving high yield and selectivity of the desired product.

References

- 1. Allyloxy propanol | 9042-19-7 | Benchchem [benchchem.com]

- 2. Versatile etherification of alcohols with allyl alcohol by a titanium oxide-supported molybdenum oxide catalyst: gradual generation from titanium oxide and molybdenum oxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Propylene Glycol Allyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Propylene Glycol Allyl Ether (PGAE). The information is intended for researchers, scientists, and professionals in drug development who require precise data for formulation, process design, and safety assessments. This document includes a detailed summary of quantitative data, standardized experimental protocols for property determination, and a logical workflow diagram for density measurement.

Core Physical and Chemical Properties

Propylene glycol allyl ether is a clear, colorless liquid.[1][2] It is a member of the propylene glycol ethers family, a class of solvents known for their utility in a wide range of industrial applications.[3]

Data Summary

The quantitative physical properties of propylene glycol allyl ether are summarized in the table below. It is important to note that some of the readily available data are estimates and should be confirmed by experimental measurement for critical applications.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | - | [1][2] |

| Molecular Weight | 116.16 | g/mol | [1][2] |

| Boiling Point | ~157.22 | °C | [2] |

| Density | ~0.9548 | g/mL | [2] |

| Refractive Index (n20/D) | ~1.4030 | - | [2] |

| Flash Point | 118 | °C | [2] |

| Vapor Pressure | 0.000837 | mmHg at 25°C | [2] |

| Viscosity | Low (Value not specified) | - | [3][4] |

| Water Solubility | Slightly soluble | - | [3][4] |

| Solubility in Organic Solvents | Miscible with most common organic solvents | - | [3][4] |

Note: Some values are estimates and should be treated as such.

Experimental Protocols

Accurate determination of physical properties is crucial for the reliable application of chemical substances. The following sections detail standardized laboratory protocols for measuring the key physical properties of liquid compounds like propylene glycol allyl ether.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] For small sample volumes, the micro-reflux method is a convenient and accurate technique.

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or Thiele tube

-

Thermometer (calibrated)

-

Small magnetic stir bar and stir plate

-

Pasteur pipette

-

Clamps and stand

Procedure:

-

Using a Pasteur pipette, add approximately 0.5 mL of the liquid sample into the test tube along with a small magnetic stir bar.

-

Place the test tube in the heating block or attach it to the thermometer inside a Thiele tube.

-

Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle and even heating.

-

Begin heating the apparatus. Observe the sample for the onset of boiling (formation of bubbles) and the condensation of vapor on the cooler, upper walls of the test tube. This condensation ring indicates the liquid is refluxing.

-

The thermometer bulb must be level with this reflux ring to accurately measure the vapor temperature.

-

When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid. Record this value.

-

Cease heating once the measurement is complete to avoid boiling the sample to dryness.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a precisely known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer. Measure and record its mass (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. If the pycnometer has a capillary stopper, the liquid should rise slightly into the capillary when the stopper is inserted.

-

Place the filled pycnometer in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath and carefully dry the exterior. Measure and record the combined mass of the pycnometer and the liquid sample (m₂).

-

Calculate the mass of the liquid by subtracting the mass of the empty pycnometer: m_liquid = m₂ - m₁.

-

The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = m_liquid / V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. The Abbe refractometer is a standard instrument for this measurement.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Soft lens tissue

-

Reference standard (e.g., distilled water)

Procedure:

-

Turn on the refractometer and the constant temperature circulator, setting it to the desired temperature (commonly 20°C or 25°C). Allow the instrument to equilibrate.

-

Calibrate the instrument using a reference standard with a known refractive index, such as distilled water.

-

Open the prism assembly of the refractometer. Using a clean dropper, place a few drops of the liquid sample onto the surface of the measuring prism.

-

Close the prisms firmly. The liquid should spread evenly to form a thin film.

-

Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is visible at the boundary, adjust the chromatic dispersion compensator until the boundary becomes a sharp black-and-white line.

-

Read the refractive index value from the instrument's scale.

-

Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.

Determination of Viscosity (Ostwald Viscometer)

Viscosity measures a fluid's resistance to flow. For Newtonian fluids, a capillary viscometer like the Ostwald viscometer provides a simple and accurate method for determining kinematic viscosity.

Apparatus:

-

Ostwald viscometer (or other suitable capillary viscometer)

-

Constant temperature bath

-

Pipette and suction bulb

-

Stopwatch

Procedure:

-

Clean the viscometer thoroughly with a suitable solvent and dry it completely.

-

Using a pipette, introduce a precise volume of the sample liquid into the larger bulb of the viscometer.

-

Place the viscometer vertically in a constant temperature bath and allow it to reach thermal equilibrium (typically 10-15 minutes).

-

Using a suction bulb, draw the liquid up through the capillary tube until the meniscus is above the upper timing mark.

-

Release the suction and allow the liquid to flow back down the capillary under gravity.

-

Start the stopwatch precisely when the meniscus of the liquid passes the upper timing mark.

-

Stop the stopwatch precisely when the meniscus passes the lower timing mark.

-

Record the flow time (t). Repeat the measurement at least three times and calculate the average time.

-

The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer. The dynamic viscosity (η) can then be found by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the density of a liquid sample using direct mass and volume measurements, a fundamental experimental protocol in physical chemistry.

Caption: Workflow for Liquid Density Determination.

References

In-Depth Technical Guide: Propylene Glycol Allyl Ether (CAS 1331-17-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene glycol allyl ether, identified by CAS number 1331-17-5, is a bifunctional organic compound belonging to the class of propylene glycol ethers.[1][2] It possesses both an ether linkage and a terminal allyl group, imparting it with versatile chemical reactivity.[1] This technical guide provides a comprehensive overview of the characterization and available data for Propylene glycol allyl ether, with a focus on its physicochemical properties, toxicological profile, and relevant experimental methodologies.

Chemical Identification and Properties

Propylene glycol allyl ether is a clear, colorless liquid.[1][2] It is also known by several synonyms, including (2-Propenyloxy)propanol, Allyl ether of propylene glycol, and Propylene glycol monoallyl ether.[1][2]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1331-17-5 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Boiling Point | 157.22°C (rough estimate) | [1] |

| Density | 0.9548 g/cm³ (rough estimate) | [1] |

| Flash Point | 118°C | [1] |

| Vapor Pressure | 0.000837 mmHg at 25°C | [1] |

| Refractive Index | 1.4030 (estimate) | [1] |

Experimental Protocols

General Synthesis of Propylene Glycol Monoalkyl Ethers

This process typically involves the reaction of propylene oxide with an alcohol under alkaline or acidic catalysis.[3][4][8] For the synthesis of Propylene glycol allyl ether, allyl alcohol would be the starting alcohol. The reaction mixture is generally heated, and upon completion, the product is purified by distillation.[4][5]

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification and quantification of propylene glycol ethers in various matrices.[9][10][11][12]

Methodology Outline:

-

Sample Preparation: Biological samples may require derivatization prior to analysis. Environmental samples like water may be analyzed directly, while air samples require collection on an adsorbent followed by extraction.[9]

-

Gas Chromatography (GC): A capillary column, such as one with a cyanopropylphenyl-based stationary phase, is often used for the separation of glycol ether isomers.[10][11] The GC oven temperature is programmed to ensure the separation of the analytes.

-

Mass Spectrometry (MS): The separated compounds are introduced into a mass spectrometer for detection and identification based on their mass spectra.[10]

Toxicological Data and Biological Activity

Propylene glycol allyl ether is reported to have low acute oral toxicity, with an LD50 in female rats in the range of 1 to 2 g/kg.[1] It is considered a mucous membrane and severe eye irritant.[2] High-dose animal studies have indicated that it can cause central nervous system depression.[1][2]

Summary of Toxicological Data

| Endpoint | Observation | Reference |

| Acute Oral Toxicity (Rat) | LD50: 1-2 g/kg | [1] |

| Irritation | Mucous membrane and severe eye irritant | [2] |

| Neurotoxicity | Causes CNS depression in high-dose animal studies | [1][2] |

Signaling and Metabolic Pathways

The toxicity of propylene glycol ethers is linked to their metabolism. Propylene glycol ethers exist as α- and β-isomers. The β-isomer can be oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form potentially neurotoxic alkoxy propionic acids.[13][14][15]

Experimental Workflow for Neurotoxicity Assessment

Recent studies have employed multi-omic approaches using human BrainSphere models to investigate the neurotoxicity of propylene glycol ethers.[13][16]

Conclusion

Propylene glycol allyl ether (CAS 1331-17-5) is a versatile chemical with documented industrial applications. This guide has summarized its key physicochemical properties, toxicological information, and relevant analytical methodologies. The primary toxicological concern is related to the metabolic formation of alkoxy propionic acids, which have been linked to neurotoxicity. Further research employing advanced methodologies, such as multi-omics on complex in vitro models, will be crucial for a more in-depth understanding of its biological effects and for informing risk assessments.

References

- 1. Propylene glycol, allyl ether | C6H12O2 | CID 14903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propylene glycol, allyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 3. A preparation method of propylene glycol monoalkyl ether - Eureka | Patsnap [eureka.patsnap.com]

- 4. EP2231572B1 - Production of propylene glycol monoalkyl ether - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Direct synthesis of propylene glycol methyl ether from propylene using an Al-TS-1 catalyst: Ti–Al synergy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. WO2009091379A1 - Production of propylene glycol monoalkyl ether - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. gcms.cz [gcms.cz]

- 11. restek.com [restek.com]

- 12. hlr.ua [hlr.ua]

- 13. biorxiv.org [biorxiv.org]

- 14. Hepatic and extra-hepatic metabolism of propylene glycol ethers in the context of central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Allyloxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-allyloxy-1,2-propanediol, also known as glycerol 1-allyl ether. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for 3-allyloxy-1,2-propanediol are summarized in the tables below. These tables provide chemical shifts (δ) in parts per million (ppm), signal multiplicities, and assignments for each unique proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectral Data for 3-Allyloxy-1,2-propanediol

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 5.98 - 5.85 | m | 1H | -CH=CH₂ |

| b | 5.26 | ddt, J = 17.2, 1.6, 1.6 Hz | 1H | -CH=CH₂ (trans) |

| c | 5.18 | ddt, J = 10.4, 1.4, 1.4 Hz | 1H | -CH=CH₂ (cis) |

| d | 4.01 | dt, J = 5.6, 1.4 Hz | 2H | -O-CH₂-CH= |

| e | 3.88 - 3.79 | m | 1H | -CH(OH)- |

| f | 3.65 | dd, J = 11.5, 4.2 Hz | 1H | HO-CH₂- |

| g | 3.58 | dd, J = 11.5, 5.8 Hz | 1H | HO-CH₂- |

| h | 3.50 | d, J = 5.2 Hz | 2H | -O-CH₂-CH(OH)- |

| i | 2.65 | br s | 1H | -CH(OH)- |

| j | 2.15 | br s | 1H | HO-CH₂- |

Solvent: CDCl₃. Chemical shifts are referenced to residual solvent signals.

Table 2: ¹³C NMR Spectral Data for 3-Allyloxy-1,2-propanediol

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 134.6 | -CH=CH₂ |

| 2 | 117.4 | -CH=CH₂ |

| 3 | 72.5 | -O-CH₂-CH= |

| 4 | 72.3 | -O-CH₂-CH(OH)- |

| 5 | 70.8 | -CH(OH)- |

| 6 | 64.2 | HO-CH₂- |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Experimental Protocols

The following sections detail the methodologies for the preparation of a sample of 3-allyloxy-1,2-propanediol for NMR analysis and the subsequent acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation

A standard protocol for the preparation of a small organic molecule sample for NMR spectroscopy is as follows:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 3-allyloxy-1,2-propanediol for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, gentle warming can be applied to aid dissolution.

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the sample identification.

NMR Data Acquisition

The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., a Bruker Avance series instrument).

-

Instrument Setup:

-

Log in to the spectrometer control software.

-

Insert the prepared NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

-

-

Locking and Shimming:

-

The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

An automated shimming procedure is then performed to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp, well-resolved NMR signals.

-

-

¹H NMR Spectrum Acquisition:

-

Load a standard proton experiment parameter set.

-

Key parameters to set include:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): Typically 8 to 16 scans for a sample of this concentration.

-

Spectral Width (SW): A range of approximately -2 to 12 ppm is usually sufficient for most organic molecules.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is standard.

-

-

Start the acquisition.

-

-

¹³C NMR Spectrum Acquisition:

-

Load a standard carbon experiment parameter set with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Key parameters to set include:

-

Pulse Program: A standard pulse-acquire experiment with proton decoupling.

-

Number of Scans (NS): A higher number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Typically, 1024 scans or more may be necessary for a good signal-to-noise ratio.

-

Spectral Width (SW): A range of approximately 0 to 220 ppm is standard for most organic compounds.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

-

-

Start the acquisition.

-

-

Data Processing:

-

Once the acquisition is complete, the raw data (Free Induction Decay, FID) is processed.

-

This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak (for ¹H NMR) or the solvent peak itself (for ¹³C NMR).

-

Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical relationships between the different nuclei in 3-allyloxy-1,2-propanediol as determined by NMR spectroscopy.

Caption: Molecular structure of 3-allyloxy-1,2-propanediol with ¹H and ¹³C NMR chemical shift assignments.

Caption: A flowchart illustrating the key steps in the NMR experimental workflow.

A Technical Guide to the FTIR and Mass Spectrometry of Allyloxy Propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-allyloxy-1,2-propanediol, a common isomer of allyloxy propanol, utilizing Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). This document outlines the spectral data, experimental protocols, and key interpretive workflows to aid in the identification and characterization of this compound.

Spectroscopic Data Analysis

The following sections present the quantitative data derived from FTIR and mass spectrometry analyses of 3-allyloxy-1,2-propanediol.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum of 3-allyloxy-1,2-propanediol is characterized by the presence of hydroxyl, ether, and alkene functional groups. The principal absorption bands are summarized in the table below. The presence of a broad O-H stretching band is a key feature of alcohols, while the C-O stretching vibrations are indicative of both the alcohol and ether moieties.[1][2]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H | Stretching |

| ~3080 | =C-H | Stretching |

| ~2920 | C-H (sp³) | Asymmetric Stretching |

| ~2860 | C-H (sp³) | Symmetric Stretching |

| ~1645 | C=C | Stretching |

| ~1450 | C-H | Bending |

| ~1100 | C-O (Ether) | Stretching |

| ~1050 | C-O (Alcohol) | Stretching |

Mass Spectrometry Data

The electron ionization mass spectrum of 3-allyloxy-1,2-propanediol is presented below. The fragmentation pattern is consistent with the structure of a glycerol ether.[3][4] The molecular ion peak is often weak or absent in the mass spectra of alcohols.[5] The fragmentation of 3-allyloxy-1,2-propanediol is characterized by alpha-cleavage and the loss of neutral molecules.[3][4]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |

| 57 | 85 | [C₃H₅O]⁺ |

| 75 | 40 | [M - C₃H₅O]⁺ or [M - 57]⁺ |

| 101 | 15 | [M - CH₂OH]⁺ or [M - 31]⁺ |

| 132 | <5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of FTIR and mass spectra for a liquid sample such as allyloxy propanol.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the crystal is clean.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences.

-

Sample Application: Place a small drop of the neat liquid allyloxy propanol sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The acquired interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is then automatically subtracted.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation: Prepare a dilute solution of the allyloxy propanol sample in a volatile organic solvent such as methanol or acetonitrile. The concentration should be approximately 1 µg/µL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for sample analysis and the fragmentation pathway of allyloxy propanol.

Caption: Experimental workflow for the identification of allyloxy propanol.

Caption: Proposed mass spectrometry fragmentation pathway for allyloxy propanol.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Extending the known range of glycerol ether lipids in the environment: structural assignments based on tandem mass spectral fragmentation patterns. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Allyloxy-1,2 propanediol [webbook.nist.gov]

An In-depth Technical Guide to the Health and Safety Data of Allyloxy Propanol Isomers

This technical guide provides a comprehensive overview of the health and safety data for three isomers of allyloxy propanol: 1-(allyloxy)-2-propanol, 3-(allyloxy)-1-propanol, and 3-(allyloxy)propane-1,2-diol. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of key safety information, physical and chemical properties, and toxicological data.

Chemical Identity and Physical Properties

The isomers of allyloxy propanol share the same molecular formula (C6H12O2 or C6H12O3) but differ in the arrangement of their functional groups, leading to variations in their physical and chemical characteristics.

| Property | 1-(Allyloxy)-2-propanol | 3-(Allyloxy)-1-propanol | 3-(Allyloxy)propane-1,2-diol |

| CAS Number | 21460-36-6 | 6180-67-2 | 123-34-2 |

| Molecular Formula | C6H12O2 | C6H12O2 | C6H12O3 |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol | 132.16 g/mol |

| Appearance | Colorless to pale yellow liquid | - | Clear colorless to light yellow viscous liquid |

| Boiling Point | 166.5°C at 760 mmHg | - | 142°C at 28 mmHg |

| Density | 0.915 g/cm³ | - | 1.068 g/mL at 25°C |

| Flash Point | 57.3°C | Combustible liquid | 98°C (closed cup)[1] |

| Refractive Index | 1.43 | - | n20/D 1.462 |

Health and Safety Data

The following tables summarize the known health and safety information, including GHS hazard classifications and available toxicological data for the allyloxy propanol isomers.

GHS Hazard Classification

| Hazard Statement | 1-(Allyloxy)-2-propanol | 3-(Allyloxy)-1-propanol | 3-(Allyloxy)propane-1,2-diol |

| Flammable liquids | Flammable liquid and vapor[2] | Combustible liquid | - |

| Skin corrosion/irritation | Causes skin irritation[2] | Causes skin irritation | Not classified as a skin irritant |

| Serious eye damage/eye irritation | Causes serious eye damage[2] | Causes serious eye irritation | Causes serious eye irritation[3] |

| Specific target organ toxicity — single exposure | - | May cause respiratory irritation | Not classified |

Toxicological Data

| Endpoint | 1-(Allyloxy)-2-propanol | 3-(Allyloxy)-1-propanol | 3-(Allyloxy)propane-1,2-diol |

| Acute Oral Toxicity (LD50) | No specific data available. For the related mixture "propylene glycol allyl ether," the LD50 for female rats is in the range of 1 to 2 g/kg.[4] | No specific data available. | 5400 mg/kg (Rabbit) |

| Acute Dermal Toxicity (LD50) | - | - | 4300 mg/kg (Rat) |

| Acute Inhalation Toxicity (LC50) | - | - | - |

Experimental Protocols

The health and safety data presented in this guide are determined through standardized experimental protocols. Below are detailed methodologies for two key parameters.

Determination of Flash Point

The flash point, a critical measure of a liquid's flammability, is determined using either an open-cup or a closed-cup method.

-

Pensky-Martens Closed-Cup Method (ASTM D93, ISO 2719): This method is suitable for liquids with a flash point above 40°C.

-

A sample of the substance is placed in a brass test cup and heated at a slow, constant rate.

-

A stirrer ensures uniform temperature throughout the sample.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.

-

-

Abel Closed-Cup Method (IP 170, ISO 13736): This method is used for liquids with flash points between -30°C and 70°C.

-

The sample is cooled to a predetermined temperature and then heated at a controlled rate.

-

A small test flame is periodically dipped into the vapor space of the cup.

-

The flash point is the temperature at which a flash is observed.

-

Determination of Acute Oral Toxicity (LD50)

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. It is the dose required to kill half the members of a tested population after a specified test duration.

-

Up-and-Down Procedure (OECD Test Guideline 425): This method is a sequential dosing approach that minimizes the number of animals required.

-

A single animal is dosed at a starting level below the estimated LD50.

-

If the animal survives, the dose for the next animal is increased by a fixed factor.

-

If the animal dies, the dose for the next animal is decreased.

-

This process is continued for a small number of animals (typically 4-6) following the initial animal.

-

The LD50 is then calculated using the maximum likelihood method based on the outcomes (survival or death) and the doses administered.

-

-

Fixed-Dose Procedure (OECD Test Guideline 420): This method identifies a dose that causes clear signs of toxicity but not mortality.

-

Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg).

-

The initial dose is selected based on a preliminary sighting study.

-

If no mortality is observed, the next higher dose is used in another group of animals.

-

The test is stopped when mortality is observed or when no effects are seen at the highest dose.

-

The LD50 is then estimated to be in a certain range based on the dose at which toxicity or mortality was observed.

-

Mandatory Visualizations

Logical Flow of a Material Safety Data Sheet (MSDS)

The following diagram illustrates the logical relationship between the key sections of a Material Safety Data Sheet, providing a structured overview of the information it contains.

Caption: Logical flow of information in a Material Safety Data Sheet.

References

Safe Handling and Storage of Allyloxy Propanol: A Technical Guide for Laboratory Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for allyloxy propanol in a laboratory setting.

This technical guide provides comprehensive safety protocols and procedures for the handling and storage of allyloxy propanol in a laboratory environment. The information is compiled from safety data sheets and chemical suppliers to ensure the well-being of laboratory personnel and the integrity of research activities. It is imperative that all personnel handling this chemical are thoroughly familiar with the information contained herein.

Chemical Identification and Properties

Allyloxy propanol is a term that can refer to several isomers, with 3-(allyloxy)propane-1,2-diol (CAS No. 123-34-2) being a common variant. This guide will focus on the safety procedures for this isomer, but the principles of safe handling can be applied to other isomers with careful consideration of their specific properties.

Table 1: Physical and Chemical Properties of 3-(Allyloxy)propane-1,2-diol

| Property | Value |

| Appearance | Clear, colorless liquid[1] |

| CAS Number | 123-34-2 |

| Molecular Formula | C6H12O3[1][2] |

| Molecular Weight | 132.16 g/mol [1][2] |

| Boiling Point | 142 °C @ 28 mm Hg (lit.)[1][2] |

| Melting Point | -100 °C[1] |

| Flash Point | 132 °C[1] |

| Density | 1.068 g/mL at 25 °C (lit.)[1] |

| Solubility | Completely miscible in water[1][2] |

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS), 3-(allyloxy)propane-1,2-diol is classified as causing serious eye irritation (H319).[3][2] Therefore, appropriate personal protective equipment must be worn at all times.

Table 2: Hazard Statements and Recommended Personal Protective Equipment

| Hazard Statement | GHS Classification | Pictogram | Recommended PPE |

| H319: Causes serious eye irritation[3][2] | Eye Irritation (Category 2)[3] | GHS07[3][2] | Protective gloves, protective clothing, eye protection (safety goggles or face shield), and hearing protection may be required.[3] |

Safe Handling Procedures

Adherence to strict handling protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Use only in well-ventilated areas.[3] Local and general ventilation should be employed to control airborne concentrations.[3]

Personal Hygiene and Decontamination

-

Hand Washing: Wash hands thoroughly after handling the chemical.[3]

-

Skin Protection: Preventive skin protection, such as barrier creams, is recommended.[3] Contaminated clothing should be changed immediately.

-

Eating and Drinking: Do not eat, drink, or smoke when using this product.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of allyloxy propanol.

Caption: Logical workflow for the safe handling of allyloxy propanol.

Storage Procedures

Proper storage of allyloxy propanol is essential to maintain its stability and prevent hazardous situations.

General Storage Conditions

-

Containers: Keep the container tightly closed in a dry and well-ventilated place.[4]

-

Temperature: Store below +30°C.[1] In hot seasons, the temperature should not exceed 25°C.[5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[5] No smoking in storage areas.

-

Incompatible Materials: Store separately from oxidants, acids, and alkali metals.[5]

Decision Process for Appropriate Storage

The following diagram illustrates the decision-making process for the appropriate storage of allyloxy propanol.

Caption: Decision-making process for appropriate storage of allyloxy propanol.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Table 3: First-Aid and Emergency Measures

| Situation | Procedure |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3] |

| Skin Contact | Wash with plenty of soap and water.[3] Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. If breathing is irregular or stopped, immediately seek medical assistance and start first aid actions.[3] |

| Ingestion | Rinse mouth with water (only if the person is conscious). Do NOT induce vomiting.[3] |

| Fire | Use normal firefighting precautions from a reasonable distance.[3] A self-contained breathing apparatus should be used. |

| Accidental Release | Keep away from drains, surface and ground water.[3] Use adsorbent materials to contain the spill and place in appropriate containers for disposal.[3] Ventilate the affected area.[3] |

Disposal Considerations

All waste materials should be handled as hazardous waste. Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not dispose of waste into the sewer system.

By adhering to the guidelines outlined in this document, laboratory personnel can significantly reduce the risks associated with the handling and storage of allyloxy propanol, ensuring a safe and productive research environment.

References

A Technical Guide to High-Purity Allyloxy Propanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity allyloxy propanol, a versatile reagent with applications in various fields of chemical synthesis and materials science. This document outlines the different isomers available, lists prominent commercial suppliers, and details the analytical methods for purity assessment. Furthermore, it provides a representative synthesis and purification protocol for obtaining high-purity allyloxy propanol.

Understanding Allyloxy Propanol Isomers

The term "allyloxy propanol" can refer to several isomers. The most common commercially available isomers are 1-allyloxy-2-propanol and 3-allyloxy-1,2-propanediol . It is crucial for researchers to distinguish between these compounds as their physical and chemical properties differ.

-

1-Allyloxy-2-propanol (CAS: 21460-36-6): A monohydroxy ether.

-

3-Allyloxy-1,2-propanediol (CAS: 123-34-2): A diol, also known as glycerol α-monoallyl ether.

This guide will focus on both, with an emphasis on high-purity grades suitable for research and development.

Commercial Suppliers and Purity Specifications

A number of chemical suppliers offer high-purity grades of allyloxy propanol isomers, typically with purities of 99% or greater. The following table summarizes the offerings from several prominent suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.

| Supplier | Compound | CAS Number | Purity | Analytical Method |

| Sigma-Aldrich | 3-Allyloxy-1,2-propanediol | 123-34-2 | 99%[1] | Gas Chromatography (GC) |

| LGC Standards | 1-(Allyloxy)-2-propanol | 21460-36-6 | High Purity (exact % not specified, sold as a reference material)[2] | Not specified |

| TCI Chemicals | 3-Allyloxy-1,2-propanediol | 123-34-2 | >99.0% | Gas Chromatography (GC) |

| Avantor | 3-Allyloxy-1,2-propanediol | 123-34-2 | ≥99.0% | Gas Chromatography (GC) |

| BOC Sciences | Allyloxy Propanol | 6180-67-2 | 95% | Not specified |

Note: This table is not exhaustive and other suppliers may be available.

Experimental Protocols

Synthesis of High-Purity Allyloxy Propanol via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and robust method for the preparation of ethers, including allyloxy propanol.[3][4] This method involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Scheme:

Figure 1: General workflow for the Williamson ether synthesis of allyloxy propanol.

Representative Protocol for the Synthesis of 1-Allyloxy-2-propanol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium hydride (NaH) as a 60% dispersion in mineral oil (1.1 equivalents) and anhydrous tetrahydrofuran (THF). The flask is cooled in an ice bath.

-

Deprotonation: Propylene glycol (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension of NaH over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: Allyl bromide (1.05 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux and maintained at this temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield high-purity 1-allyloxy-2-propanol. The boiling point and refractive index should be measured and compared to literature values.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for determining the purity of allyloxy propanol and identifying any volatile impurities.

Sample Preparation:

-

Prepare a stock solution of the allyloxy propanol sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards of a certified reference material of the specific allyloxy propanol isomer in the same solvent.

-

If available, prepare a solution containing potential impurities for identification purposes.

GC-MS Parameters (Illustrative Example):

-

GC System: Agilent 7890B or equivalent

-

MS System: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. For better separation of alcohols, a polar column like a DB-WAX can also be used.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless or with a high split ratio)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-300

Data Analysis:

The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. Identification of impurities is achieved by comparing their mass spectra with a library (e.g., NIST) and, if possible, by comparing their retention times and mass spectra with those of authentic standards.

Figure 2: A logical workflow for the purity analysis of allyloxy propanol using GC-MS.

Conclusion

For researchers and professionals in drug development, securing high-purity starting materials and reagents is paramount. This guide provides a foundational understanding of the commercially available high-purity allyloxy propanol isomers, their suppliers, and the necessary experimental protocols for their synthesis and analysis. It is strongly recommended to obtain and carefully review the supplier's Certificate of Analysis for any specific lot of material to ensure it meets the requirements of the intended application.

References

- 1. 3-Allyloxy-1,2-propanediol 99 123-34-2 [sigmaaldrich.com]

- 2. Buy Online CAS Number 21460-36-6 - TRC - 1-(Allyloxy)-2-propanol | LGC Standards [lgcstandards.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Williamson Ether Synthesis of Allyloxy Propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis, focusing on the reaction mechanism for the preparation of 3-allyloxy-1-propanol. This document details the underlying principles of the reaction, provides a general experimental protocol, and presents key analytical data for the product.

Core Concepts: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry, is a versatile and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] This involves the reaction of an alkoxide ion with a primary alkyl halide.[1]

The overall reaction can be summarized in two key steps:

-

Deprotonation: An alcohol is deprotonated by a strong base to form a highly reactive alkoxide ion.

-

Nucleophilic Attack: The alkoxide ion, acting as a potent nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

Reaction Mechanism: Synthesis of 3-Allyloxy-1-propanol

The synthesis of 3-allyloxy-1-propanol via the Williamson ether synthesis typically involves the reaction of 1,3-propanediol with an allyl halide (e.g., allyl bromide) in the presence of a base.

Step 1: Formation of the Alkoxide

Initially, a strong base, such as sodium hydride (NaH), deprotonates one of the hydroxyl groups of 1,3-propanediol to form a sodium propoxide intermediate. This step is crucial as it generates the nucleophile required for the subsequent substitution.

Step 2: S(_N)2 Attack

The resulting alkoxide ion then acts as a nucleophile and attacks the primary carbon of the allyl halide. This concerted, one-step mechanism involves the backside attack of the nucleophile on the carbon atom bearing the leaving group (halide).[1] The reaction results in the formation of 3-allyloxy-1-propanol and a sodium halide salt as a byproduct.

For a visual representation of this mechanism, please refer to the diagram below.

Figure 1: Reaction mechanism for the synthesis of 3-allyloxy-1-propanol.

Experimental Protocol

Materials:

-

1,3-Propanediol

-

Allyl bromide

-

Sodium hydride (NaH)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Deionized water

-

Organic extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-propanediol in the anhydrous solvent.

-

Deprotonation: Cool the solution in an ice bath. Add sodium hydride portion-wise to the stirred solution. The evolution of hydrogen gas should be observed. Allow the reaction to stir at room temperature until gas evolution ceases, indicating the formation of the alkoxide.

-

Alkylation: Add allyl bromide dropwise to the reaction mixture at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench any unreacted sodium hydride by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over a drying agent, and filter. Remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

The following diagram illustrates a general experimental workflow for this synthesis.

Figure 2: General experimental workflow for the synthesis of 3-allyloxy-1-propanol.

Data Presentation

While specific quantitative data for the synthesis of 3-allyloxy-1-propanol is not available in the provided search results, the following table presents typical spectroscopic data for the closely related compound, 3-allyloxy-1,2-propanediol, which can serve as a reference.[2][3][4]

| Parameter | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Boiling Point | 76-83 °C at 0.4 mmHg[5] |

| ¹H NMR (CDCl₃, ppm) | δ 5.9 (m, 1H), 5.3 (d, 1H), 5.2 (d, 1H), 4.0 (d, 2H), 3.5-3.8 (m, 5H), 2.5 (br s, 2H) (for 3-allyloxy-1,2-propanediol) |

| ¹³C NMR (CDCl₃, ppm) | δ 134.5, 117.2, 72.5, 71.8, 70.8, 64.2 (for 3-allyloxy-1,2-propanediol) |

| IR (cm⁻¹) | 3400 (br, O-H), 3080 (=C-H), 2930, 2870 (C-H), 1645 (C=C), 1110 (C-O) (Typical values for similar structures) |

Note: The spectroscopic data provided is for 3-allyloxy-1,2-propanediol and should be used as a reference. Actual values for 3-allyloxy-1-propanol may vary.

Conclusion

The Williamson ether synthesis provides a reliable and straightforward method for the preparation of 3-allyloxy-1-propanol. The reaction proceeds through a well-understood S(_N)2 mechanism, involving the formation of an alkoxide followed by nucleophilic attack on an allyl halide. While a specific detailed protocol and quantitative yield for this exact synthesis are not extensively documented in the readily available literature, the general principles and procedures of the Williamson ether synthesis are well-established and can be effectively applied to achieve the desired product. Further optimization of reaction conditions, such as the choice of base, solvent, and temperature, can be explored to maximize the yield and purity of 3-allyloxy-1-propanol for various research and development applications.

References

Unveiling Potential Impurities in Commercially Available Allyloxy Propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyloxy propanol, a versatile chemical intermediate, finds application in various fields, including the synthesis of pharmaceuticals and specialty polymers. The purity of this reagent is paramount, as even trace impurities can have a significant impact on reaction kinetics, product yield, and the safety profile of the final product. This technical guide provides an in-depth analysis of the potential impurities found in commercially available allyloxy propanol, outlines detailed experimental protocols for their identification and quantification, and presents a comprehensive overview of the synthetic pathways and associated side reactions.

Introduction

Allyloxy propanol, encompassing isomers such as 1-allyloxy-2-propanol and 2-allyloxy-1-propanol, is a key building block in organic synthesis. Its bifunctional nature, possessing both an ether and a hydroxyl group, allows for a wide range of chemical transformations. The most prevalent method for its commercial synthesis is the Williamson ether synthesis, a robust and well-established reaction. However, like any chemical process, it is not without the potential for the formation of byproducts and the persistence of unreacted starting materials. Understanding the impurity profile of commercially available allyloxy propanol is therefore a critical aspect of quality control and process development in research and industrial settings.

Synthesis of Allyloxy Propanol and the Genesis of Impurities

The primary industrial route to allyloxy propanol is the Williamson ether synthesis, which involves the reaction of a propylene glycol with an allyl halide, typically allyl chloride, in the presence of a strong base such as sodium hydroxide.

Primary Reaction:

Propylene Glycol + Allyl Chloride + Base → Allyloxy Propanol + Salt + Water

This process, while generally efficient, can lead to the formation of several impurities through various pathways.

Categories of Potential Impurities

The potential impurities in commercially available allyloxy propanol can be broadly categorized as follows:

-

Unreacted Starting Materials: Residual amounts of propylene glycol and allyl chloride that have not reacted completely.

-

Byproducts from Side Reactions: These are new chemical entities formed during the synthesis process. The most common byproducts include:

-

Allyl Alcohol: Formed via the hydrolysis of allyl chloride in the presence of the basic aqueous medium[1].

-

Diallyl Ether: Can be formed through the reaction of allyl alcohol with allyl chloride or by the self-condensation of allyl alcohol under the reaction conditions.

-

-

Isomeric Impurities: Depending on the regioselectivity of the reaction with propylene glycol, both 1-allyloxy-2-propanol and 2-allyloxy-1-propanol can be formed. The relative abundance of these isomers can vary.

-

Residual Solvents: Solvents used during the synthesis or purification stages, such as toluene, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF), may be present in trace amounts.

-

Inorganic Salts: Salts, such as sodium chloride, are formed as a byproduct of the reaction and are typically removed during the workup process. However, residual amounts may remain.

Quantitative Data on Potential Impurities

While specific impurity profiles can vary between manufacturers and batches, the following table summarizes the potential impurities and their likely, albeit generally unspecified, concentration ranges in commercial-grade allyloxy propanol. It is crucial for researchers to request a certificate of analysis (CoA) for the specific batch being used to obtain precise quantitative data.

| Impurity | Chemical Formula | CAS Number | Typical Purity Specification of Main Component | Potential Concentration Range of Impurity |

| Propylene Glycol | C₃H₈O₂ | 57-55-6 | >99.5% (for starting material)[2][3] | Typically <0.5% in final product |

| Allyl Chloride | C₃H₅Cl | 107-05-1 | >99% (for starting material) | Typically <0.1% in final product |

| Allyl Alcohol | C₃H₆O | 107-18-6 | Not Applicable | Can range from trace levels to >1%[1] |

| Diallyl Ether | C₆H₁₀O | 557-40-4 | Not Applicable | Can range from trace levels to >0.5%[1] |

| Isomeric Allyloxy Propanol | C₆H₁₂O₂ | (Varies) | Not Applicable | Varies depending on synthesis |

| Residual Solvents | (Varies) | (Varies) | Not Applicable | Typically <0.1% |

| Inorganic Salts | (Varies) | (Varies) | Not Applicable | Typically <0.01% |

Experimental Protocols for Impurity Analysis

Accurate identification and quantification of impurities in allyloxy propanol are essential. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or a flame ionization detector (GC-FID) are the most powerful and commonly employed techniques for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for structural elucidation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Objective: To separate, identify, and quantify volatile and semi-volatile impurities in allyloxy propanol.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the allyloxy propanol sample into a 10 mL volumetric flask.

-

Dilute to the mark with a suitable solvent such as dichloromethane or methanol.

-

For quantitative analysis, prepare a series of calibration standards for each potential impurity (propylene glycol, allyl alcohol, diallyl ether) in the same solvent. An internal standard (e.g., 1,4-dioxane) can be used to improve accuracy.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), is recommended for good separation of the target analytes. Dimensions: 30 m x 0.25 mm ID x 1.4 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: 10°C/min to 150°C.

-

Ramp 2: 25°C/min to 240°C, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

-

Data Analysis:

-

Identify impurities by comparing their mass spectra with reference spectra from a library (e.g., NIST).

-

Confirm the identity of impurities by comparing their retention times with those of the prepared calibration standards.

-

Quantify the impurities by constructing a calibration curve for each analyte based on the peak areas of the standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

Objective: To provide structural confirmation of impurities and an alternative method for quantification.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the allyloxy propanol sample (e.g., 20 mg) in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trioxane) for quantitative analysis (qNMR).

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 5 s

-

Acquisition Time: 4 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2 s

-

-

-

Data Analysis:

-

Assign the signals in the ¹H and ¹³C NMR spectra to the protons and carbons of allyloxy propanol and any identified impurities.

-

Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous structural elucidation of unknown impurities.

-

For quantitative analysis, integrate the signals of the impurities and the internal standard. The concentration of the impurity can be calculated using the following formula:

C_impurity = (I_impurity / N_impurity) * (N_IS / I_IS) * (MW_impurity / MW_IS) * (m_IS / m_sample)

Where:

-

C = concentration

-

I = integral value

-

N = number of protons giving rise to the signal

-

MW = molecular weight

-

m = mass

-

-

Visualizing Synthesis and Analytical Workflows

Synthesis Pathway and Impurity Formation

The following diagram illustrates the Williamson ether synthesis of allyloxy propanol and the pathways leading to the formation of common impurities.

References

An In-depth Technical Guide to the Isomers of Allyloxy Propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary isomers of allyloxy propanol, focusing on their chemical properties, synthesis, and analytical protocols. Allyloxy propanol, known commercially as propylene glycol monoallyl ether, is a versatile chemical intermediate with applications in polymer chemistry and specialty synthesis.[1][2] Understanding the distinct properties of its isomers is critical for its effective application in research and development.

Core Isomers of Allyloxy Propanol

Allyloxy propanol is an ether alcohol with the molecular formula C₆H₁₂O₂.[3] The term typically refers to a mixture of isomers derived from the reaction of an allyl group with propylene glycol. The primary isomers are positional isomers, differing in the attachment points of the allyloxy and hydroxyl groups on the three-carbon propane backbone.

The two principal isomers are:

-

1-(Allyloxy)propan-2-ol: A secondary alcohol where the allyloxy group is on the primary carbon.

-

2-(Allyloxy)propan-1-ol: A primary alcohol where the allyloxy group is on the secondary carbon.[4]

A third, less common isomer, is:

-

3-(Allyloxy)propan-1-ol: Derived from a propan-1-ol backbone.[5]

Another related and noteworthy compound, often used in drug delivery and synthesis, is 3-Allyloxy-1,2-propanediol , also known as glycerol 1-allyl ether.[6][7] While not a strict isomer of the mono-hydroxy propanols, its structural similarity and applications warrant its inclusion in this guide.

The relationship between the core isomers is based on the substitution pattern on the propane chain. The diagram below illustrates this structural relationship.

Physicochemical Properties

The physical and chemical properties of these isomers are distinct, influencing their reactivity, solubility, and handling. The commercially available "propylene glycol monoallyl ether" is typically a mixture, and its properties are an amalgam of the primary isomers.[3][8]

| Property | 1-(Allyloxy)propan-2-ol | 2-(Allyloxy)propan-1-ol | 3-(Allyloxy)propan-1-ol | 3-Allyloxy-1,2-propanediol |

| CAS Number | 21460-36-6[9] | 43089-73-2 | 6180-67-2[5] | 123-34-2 |

| Molecular Weight | 116.16 g/mol [9] | 116.16 g/mol [4] | 116.16 g/mol [5] | 132.16 g/mol [7] |

| Boiling Point | Not specified | Not specified | Not specified | 142 °C @ 28 mmHg[10] |

| Mixture Boiling Point | 157.22 °C (rough estimate for mixture)[3] | |||

| Density | Not specified | Not specified | Not specified | 1.068 g/mL at 25 °C[10] |

| Mixture Density | 0.9548 g/mL (rough estimate for mixture)[3] | |||

| Refractive Index | Not specified | Not specified | Not specified | n20/D 1.462[10] |

| Mixture Refractive Index | 1.4030 (estimate for mixture)[8] | |||

| Solubility in Water | Soluble[1] | Soluble | Not specified | Completely miscible[10] |

| Vapor Pressure | 0.000837 mmHg at 25°C (for mixture)[3] | 0.004 hPa at 20 °C[10] | ||

| Flash Point | 118 °C (for mixture)[3] | 98 °C (closed cup) |

Note: Data for individual isomers is sparse; much of the available information is for the commercial mixture (CAS 1331-17-5).[1][3]

Experimental Protocols

A common method for synthesizing 3-allyloxy-1,2-propanediol involves the acid-catalyzed hydrolysis of allyl glycidyl ether.[11]

Protocol:

-

Apparatus Setup: A 5-liter, three-necked flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel.

-

Reaction Mixture Preparation: The flask is charged with 2000 mL of water and 2.0 mL of 70% aqueous perchloric acid (HClO₄). The mixture is heated to 80°C.

-

Addition of Reactant: 500 g (4.38 mol) of allyl glycidyl ether is added to the heated mixture in a single portion.

-

Reaction: The reaction mixture is stirred vigorously for 12 hours at 80°C.

-

Neutralization: After cooling, the mixture is neutralized to a pH of 8 by the careful addition of a 5% aqueous sodium carbonate (Na₂CO₃) solution.

-

Isolation: The water is removed from the mixture by evaporation under reduced pressure (in vacuo).

-

Purification: The resulting crude product is purified by distillation to yield pure 3-allyloxy-1,2-propanediol.[11]

Applications in Research and Drug Development

While propylene glycol monoallyl ether itself is primarily an industrial chemical used as a reactive diluent and building block for polymers, its derivatives and related structures have found utility in more specialized fields.[1]

-

Drug Delivery: 3-Allyloxy-1,2-propanediol is used as a synthetic intermediate for preparing poly(ethylene glycol)-lipid conjugates, which are crucial components in advanced drug delivery systems like liposomes.[6][7]

-

Pharmaceutical Synthesis: This diol has also been employed as a starting material for the synthesis of doxorubicin analogs, which are investigated for their potential as anticancer agents.[6][7]

-

Biocatalysis: The stereoselective synthesis of the (R) and (S) enantiomers of 3-allyloxy-1,2-propanediol has been achieved using biocatalytic methods, highlighting its role as a chiral building block in complex organic synthesis.[12]

-

Antimicrobial and Anti-inflammatory Research: 1-(Allyloxy)propan-2-ol has shown potential antimicrobial and anti-inflammatory properties in preliminary studies, suggesting a possible, though underexplored, avenue for therapeutic research.[13]

The dual functionality of an allyl group (for polymerization or cross-linking) and a hydroxyl group (for subsequent chemical modification) makes these compounds versatile intermediates.[13]

Toxicology and Safety